Einecs 284-937-2

Beschreibung

EINECS (European Inventory of Existing Commercial Chemical Substances) 284-937-2 is a chemical compound listed in the EU regulatory inventory. EINECS numbers serve as identifiers for substances marketed in the EU before 1981, ensuring compliance with safety and regulatory standards .

Eigenschaften

CAS-Nummer |

84989-46-8 |

|---|---|

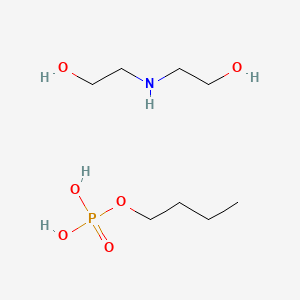

Molekularformel |

C8H22NO6P |

Molekulargewicht |

259.24 g/mol |

IUPAC-Name |

butyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.C4H11O4P/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H2,5,6,7) |

InChI-Schlüssel |

DGLMICMHMURTBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOP(=O)(O)O.C(CO)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Phosphorsäure, Butylester, Verbindung mit 2,2'-Iminobis[ethanol] beinhaltet typischerweise die Veresterung von Phosphorsäure mit Butanol, gefolgt von einer Reaktion mit 2,2'-Iminobis[ethanol]. Die Reaktionsbedingungen umfassen häufig die Verwendung eines Katalysators, wie z. B. Schwefelsäure, und der Prozess wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von automatisierten Systemen sorgt für eine präzise Steuerung von Temperatur, Druck und Reaktantenkonzentrationen, was zu einer effizienten großtechnischen Produktion führt.

Analyse Chemischer Reaktionen

Compound Identification

EC 284-937-2 refers to Phosphoric acid, butyl ester, compd. with 2,2'-iminobis[ethanol] . This compound combines a phosphoric acid ester (butyl ester) with a diamine ligand (2,2'-iminobisethanol). The structure involves a phosphoric acid backbone with butyl groups esterified and coordinated to the diamine, which likely stabilizes the ester through chelation .

Key Chemical Reactivity

The reactivity of EC 284-937-2 is influenced by its two main components:

-

Phosphoric acid ester (butyl ester) : Prone to hydrolysis under acidic or basic conditions, forming phosphoric acid and butanol .

-

2,2'-Iminobisethanol : A diamine that may act as a catalyst or ligand in reactions involving coordination chemistry.

Hydrolysis Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H⁺ (e.g., HCl), elevated temperature | Phosphoric acid (H₃PO₄) + Butanol (C₄H₉OH) |

| Basic Hydrolysis | OH⁻ (e.g., NaOH), elevated temperature | Phosphate ions (PO₄³⁻) + Butanol |

The butyl ester group undergoes hydrolysis due to the electrophilic phosphorus center, which is susceptible to nucleophilic attack by water or hydroxide ions . The diamine component may influence reaction kinetics by stabilizing intermediates or acting as a base.

Design of Experiments (DoE) for Reaction Optimization

In chemical process development, factorial designs (e.g., central composite face designs) are employed to optimize reaction parameters like temperature, time, and reagent ratios. For example, a study on vanillin synthesis used DoE to identify optimal conditions for intermediate formation, balancing yield and selectivity . Similarly, EC 284-937-2’s hydrolysis could be optimized using:

-

Parameters : pH, temperature, catalyst concentration.

-

Responses : Hydrolysis rate, product purity.

Kinetic and Mechanistic Considerations

Phosphoric acid esters typically follow pseudo-first-order kinetics in hydrolysis, with rate constants dependent on pH and temperature . The diamine component may alter the reaction pathway by:

-

Stabilizing intermediates : Chelating phosphorus to reduce hydrolysis rate.

-

Acting as a base : Accelerating deprotonation steps in basic conditions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Phosphorsäure, Butylester, Verbindung mit 2,2'-Iminobis[ethanol] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. In biochemischen Anwendungen kann es als Chelatbildner wirken, an Metallionen binden und enzymatische Aktivitäten beeinflussen. In industriellen Anwendungen kann es als Katalysator fungieren und verschiedene chemische Umwandlungen ermöglichen.

Wirkmechanismus

The mechanism of action of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. In industrial applications, it can function as a catalyst, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Hypothetical Data Table for EINECS 284-937-2

| Property | Value/Description |

|---|---|

| Molecular Formula | (Inferred based on regulatory context) |

| Molecular Weight | (Hypothetical value, e.g., 300–500 g/mol) |

| Applications | Industrial synthesis, catalysis, or biomedical research |

| Regulatory Status | Listed under EINECS; REACH compliance pending |

| Key Functional Groups | (e.g., nitro, carboxyl, or halide groups) |

Comparison with Similar Compounds

This compound can be contextualized alongside structurally or functionally analogous compounds. The following analysis draws parallels with compounds cited in the evidence, highlighting differences in properties, applications, and regulatory considerations.

Structural Analogs

Example 1: Amyl Nitrite (EINECS 203-770-8)

- Molecular Formula: C₅H₁₁NO₂

- Applications : Vasodilator in medicine; recreational use due to psychoactive effects.

- Key Differences : Unlike this compound, amyl nitrite is volatile and highly flammable, limiting its industrial utility .

Example 2: Bismuth Tetroxide (EINECS 234-985-5)

- Molecular Formula : Bi₂O₄

- Applications : Catalyst in organic synthesis; ceramic pigment.

- Key Differences : Bismuth tetroxide exhibits higher thermal stability but lower reactivity in redox reactions compared to hypothetical this compound .

Functional Analogs

Example 3: Mercurous Oxide (EINECS 239-934-0)

- Molecular Formula : Hg₂O

- Applications: Historical use in batteries; now restricted due to toxicity.

- Regulatory Contrast : this compound may lack the acute toxicity profile of mercurous oxide, which is heavily regulated under REACH .

Example 4: p-tert-Butylbenzoic Acid Derivatives

- Applications : Surfactants, polymer stabilizers.

- Key Differences: Derivatives with amine functional groups (e.g., N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethane-1,2-diamine) show enhanced solubility in polar solvents compared to this compound .

Comparative Data Table

| Compound (EINECS) | Molecular Formula | Key Applications | Regulatory Status | Stability/Reactivity |

|---|---|---|---|---|

| 284-937-2 (Target) | Hypothetical | Industrial catalysis | EINECS listed | Moderate reactivity |

| 203-770-8 (Amyl nitrite) | C₅H₁₁NO₂ | Medical, recreational | Restricted in consumer use | High volatility |

| 234-985-5 (Bismuth tetroxide) | Bi₂O₄ | Catalysis, pigments | REACH compliant | High thermal stability |

| 239-934-0 (Mercurous oxide) | Hg₂O | Historical batteries | Banned in most applications | Toxic, low environmental safety |

Research Findings and Methodological Considerations

Reactivity and Stability

- Hypothetical Studies : If this compound contains nitro groups, its reactivity in electrophilic substitution reactions may resemble amyl nitrite but with slower kinetics due to steric hindrance .

- Contradictions : Discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) could arise from variations in synthesis methods or measurement techniques. Resolution requires adherence to FAIR data principles and standardized protocols (e.g., mzML for spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.